Cas no 86895-14-9 ((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid)

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid structure
86895-14-9 structure
Nome del prodotto:(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
Numero CAS:86895-14-9
MF:C22H24N2O5
MW:396.436366081238
MDL:MFCD00190884
CID:720445
PubChem ID:7019073

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]- (9CI)
    • Fmoc-Gly-Val-OH
    • (2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid
    • Fmoc-Val-Gly-OH
    • H113
    • N-[N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl]-L-valine
    • N-Fmoc-glycyl-L-valine
    • VA50348
    • 895F149
    • (S)-2-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetamido)-3-methylbutanoic acid
    • (2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
    • L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]- (ZCI)
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-L-valine (ACI)
    • (2S)-2-[2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)acetamido]-3-methylbutanoic acid
    • MDL: MFCD00190884
    • Inchi: 1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1
    • Chiave InChI: ORVHFHUXDLSLMX-FQEVSTJZSA-N
    • Sorrisi: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)NCC(=O)N[C@H](C(=O)O)C(C)C

Proprietà calcolate

  • Massa esatta: 396.16900
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 586
  • Superficie polare topologica: 105

Proprietà sperimentali

  • Densità: 1.258
  • Punto di fusione: 116-121 °C
  • PSA: 104.73000
  • LogP: 3.53230
  • Attività ottica: [α]22/D +2.0, c = 0.5% in methanol

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Informazioni sulla sicurezza

  • Simbolo: GHS09
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H400
  • Dichiarazione di avvertimento: P273
  • Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 50
  • Istruzioni di sicurezza: 61
  • Identificazione dei materiali pericolosi: N
  • Condizioni di conservazione:2-8°C

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A926229-1g
N-Fmoc-glycyl-L-valine
86895-14-9 98%
1g
$11.0 2025-02-20
eNovation Chemicals LLC
D751550-10g
Fmoc-Val-Gly-OH
86895-14-9 95%
10g
$90 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F85680-10g
Fmoc-Val-Gly-OH
86895-14-9 98%
10g
¥822.0 2023-09-07
abcr
AB476047-25 g
Fmoc-Gly-Val-OH, 95%; .
86895-14-9 95%
25g
€455.90 2023-07-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
776572-500MG
Fmoc-Gly-Val-OH
86895-14-9 95%
500MG
1348.59 2021-05-19
Ambeed
A926229-5g
N-Fmoc-glycyl-L-valine
86895-14-9 98%
5g
$48.0 2025-02-20
Chemenu
CM191905-25g
(((9H-fluoren-9-yl)methoxy)carbonyl)glycyl-L-valine
86895-14-9 95%
25g
$247 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-VP726-1g
(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
86895-14-9 95%
1g
¥205.0 2022-09-28
abcr
AB476047-5 g
Fmoc-Gly-Val-OH, 95%; .
86895-14-9 95%
5g
€172.80 2023-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-VP726-1g
(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
86895-14-9 95%
1g
¥144.0 2023-08-31

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
2.1 Solvents: Water ;  48 h, pH 7.5, 37 °C
3.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
4.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
5.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Riferimento
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  10 - 15 min, rt
2.1 Reagents: Sodium hydroxide ,  Calcium chloride Solvents: Isopropanol ,  Water ;  3 - 4 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MSn): effect of protecting group on fragmentation of dipeptides
Ramesh, M.; et al, Rapid Communications in Mass Spectrometry, 2011, 25(14), 1949-1958

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Water ;  pH 7.5, 37 °C
2.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
3.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
4.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Riferimento
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
1.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
1.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
2.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
3.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Riferimento
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
2.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Riferimento
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Water ;  48 h, pH 7.5, 37 °C
2.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
2.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
2.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
3.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
4.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Riferimento
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  20 - 30 min, rt
2.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  10 - 15 min, rt
3.1 Reagents: Sodium hydroxide ,  Calcium chloride Solvents: Isopropanol ,  Water ;  3 - 4 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MSn): effect of protecting group on fragmentation of dipeptides
Ramesh, M.; et al, Rapid Communications in Mass Spectrometry, 2011, 25(14), 1949-1958

Metodo di produzione 8

Condizioni di reazione
1.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Riferimento
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Calcium chloride Solvents: Isopropanol ,  Water ;  3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MSn): effect of protecting group on fragmentation of dipeptides
Ramesh, M.; et al, Rapid Communications in Mass Spectrometry, 2011, 25(14), 1949-1958

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
2.1 Solvents: Water ;  pH 7.5, 37 °C
3.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.2 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.4 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.5 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.6 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.7 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.8 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.9 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  2 h, rt
3.10 Reagents: Piperidine Solvents: Dimethylformamide ;  20 min, rt
3.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
4.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  10 h, rt
5.1 Solvents: Water ;  4 d, pH 7.5, 37 °C
Riferimento
Site-selective chemical cleavage of peptide bonds
Elashal, Hader E.; et al, Chemical Communications (Cambridge, 2016, 52(37), 6304-6307

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Raw materials

(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86895-14-9)(2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylbutanoic acid
A851115
Purezza:99%
Quantità:25g
Prezzo ($):194.0